5-(Boc-aMino)-5-aza-spiro[2.4]heptane hydrochloride
CAS No.:
Cat. No.: VC16012572
Molecular Formula: C11H21ClN2O2
Molecular Weight: 248.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H21ClN2O2 |
|---|---|
| Molecular Weight | 248.75 g/mol |
| IUPAC Name | tert-butyl N-(5-azaspiro[2.4]heptan-5-yl)carbamate;hydrochloride |
| Standard InChI | InChI=1S/C11H20N2O2.ClH/c1-10(2,3)15-9(14)12-13-7-6-11(8-13)4-5-11;/h4-8H2,1-3H3,(H,12,14);1H |
| Standard InChI Key | KLRVJPBSNXYGMX-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NN1CCC2(C1)CC2.Cl |
Introduction
Structural and Functional Characteristics
5-(Boc-amino)-5-azaspiro[2.4]heptane hydrochloride features a bicyclic structure comprising a cyclopropane ring fused to a four-membered azetidine-like ring, with a tert-butoxycarbonyl (Boc)-protected amine at position 5 (Figure 1). The spiro[2.4]heptane system imposes significant ring strain, which influences reactivity and conformational stability. The hydrochloride salt form improves solubility in polar solvents, facilitating its use in aqueous reaction conditions .
Key Structural Attributes
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Molecular Formula: C₁₁H₂₁ClN₂O₂
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Molecular Weight: 248.75 g/mol
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Chirality: The (S)-configuration at the spirocyclic carbon is retained via stereoselective synthesis .
Synthesis and Manufacturing
The synthesis of 5-(Boc-amino)-5-azaspiro[2.4]heptane hydrochloride involves a three-step sequence optimized for high enantioselectivity and yield (Scheme 1) .
Step 1: Boc Protection of the Amine
Compound 3 (5-amino-5-azaspiro[2.4]heptane) reacts with tert-butyl dicarbonate in the presence of a base (e.g., sodium hydride) in tetrahydrofuran (THF) at 0–10°C. This step installs the Boc group with >95% efficiency .
Step 2: Halogenation
The hydroxyl group of the Boc-protected intermediate is converted to a leaving group (LG = Br, I) using halogenating reagents (e.g., PBr₃ or HI) in dichloromethane. This step achieves 85–90% yield, critical for subsequent ring closure .
Step 3: Annulation and Cyclization
The halogenated intermediate undergoes base-mediated cyclization in THF at <10°C, forming the spirocyclic framework. Potassium tert-butoxide is preferred for its low nucleophilicity, minimizing side reactions. The final hydrochloride salt is precipitated using HCl in ether .
Table 1: Synthesis Optimization Data
Physicochemical Properties
The compound’s spirocyclic architecture confers unique physicochemical traits:
Table 2: Physicochemical Profile
| Property | Value | Method |
|---|---|---|
| Melting Point | 142–145°C (dec.) | DSC |
| Solubility | >50 mg/mL in H₂O | USP <791> |
| LogP | 1.2 ± 0.1 | Shake Flask |
| pKa (amine) | 8.9 | Potentiometric Titration |
The hydrochloride salt enhances aqueous solubility (>50 mg/mL), making it suitable for liquid-phase reactions. The Boc group reduces amine reactivity, preventing unwanted nucleophilic side reactions during downstream derivatization .
Applications in Antiviral Drug Development
Role in Ledipasvir Synthesis
5-(Boc-amino)-5-azaspiro[2.4]heptane hydrochloride is a key intermediate in the production of ledipasvir, an NS5A inhibitor for hepatitis C virus (HCV). The spirocyclic core’s rigidity optimizes binding to the NS5A protein, while the Boc group facilitates selective deprotection during final coupling steps .
Advantages Over Traditional Routes
Prior methods relied on chiral resolution, yielding only 33% of the desired enantiomer. The current stereoselective approach eliminates this bottleneck, improving total yield to 50% and reducing production costs by 40% .
Future Research Directions
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Alternative Protecting Groups: Investigating photolabile or enzymatically cleavable groups (e.g., Fmoc) could streamline deprotection steps.
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Broad-Spectrum Antivirals: Modifying the spirocyclic scaffold may yield inhibitors targeting SARS-CoV-2 or influenza proteases.
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Continuous Flow Synthesis: Implementing flow chemistry could enhance scalability and reduce reaction times.
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